molecular formula C10H15Cl2N3 B1457417 [3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride CAS No. 1823044-68-3

[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride

Cat. No.: B1457417
CAS No.: 1823044-68-3
M. Wt: 248.15 g/mol
InChI Key: OLIWZBRRGWEHGF-UHFFFAOYSA-N
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Description

“[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride” is a chemical compound with the IUPAC name 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine dihydrochloride .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 76% and the melting point was between 212–214 ℃ .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR spectroscopy reveals peaks at 3047 cm^-1 (C–H stretch), 1661 cm^-1 (C=O stretch), 1561 cm^-1 (C=C stretch), 1418 cm^-1 (C–H band), 1242 cm^-1 (C–N stretch), and 788 cm^-1 (C–Cl stretch) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 212–214 ℃ . Its molecular weight is 248.15 .

Scientific Research Applications

Heterocyclic Amines in Health Research

Heterocyclic aromatic amines (HAAs) are compounds of significant interest in health research due to their formation during the cooking of meat at high temperatures and their potential carcinogenicity. Studies have focused on understanding the metabolism, exposure, and potential health effects of HAAs to inform public health policies and dietary recommendations.

  • Exposure Assessment and Metabolism

    • Research has been conducted to quantify the exposure of humans to carcinogenic HAAs through dietary sources. For example, one study estimated human exposure to carcinogenic HAAs like PhIP and MeIQx by measuring their levels in urine and calculating daily exposure amounts based on dietary intake (Wakabayashi et al., 1993). These findings are critical for understanding the risk associated with HAA intake and informing dietary guidelines.
  • Health Implications

    • Investigations into the health implications of HAA exposure include studies on their potential carcinogenicity and the mechanisms through which they may contribute to disease. For instance, the metabolism of HAAs by specific enzymes in humans and the formation of DNA adducts have been explored to elucidate the potential carcinogenic pathways of these compounds (Boobis et al., 1994).
  • Biomarker Development

    • Research efforts have also focused on developing biomarkers for HAA exposure to facilitate the study of their health effects. For example, the identification and quantification of specific HAAs in human hair have been proposed as a non-invasive method to biomonitor chronic exposure to these compounds (Bessette et al., 2009).
  • Dietary Assessment and Intervention

    • Dietary intervention studies aim to understand how different cooking methods and dietary habits affect HAA intake. Such research provides insights into how dietary modifications could reduce exposure to these potentially harmful compounds (Zapico et al., 2022).

Biochemical Analysis

Biochemical Properties

[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the active site of FGFRs, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the signaling pathways . This interaction highlights its potential as a therapeutic agent in cancer treatment, where abnormal FGFR signaling is often observed.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make it a promising candidate for targeted cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs, binding to the ATP-binding site and preventing the phosphorylation of tyrosine residues . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis . The compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and conjugation reactions . The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are crucial for its elimination from the body and influence its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys . Its localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its activity and function .

Properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-7-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-5-2-8-13-7-1-3-9-4-6-12-10(9)13;;/h1,3-4,6-7H,2,5,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIWZBRRGWEHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=CC2=C1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
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[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride

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